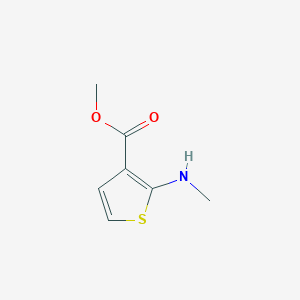
Methyl 2-(methylamino)thiophene-3-carboxylate
概要
説明
“Methyl 2-(methylamino)thiophene-3-carboxylate” is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .
Synthesis Analysis
The compound is synthesized bearing a weak acceptor thiophene-3-carboxylate bridge between indacenodithiophene as a donating core and 2-(3-oxo-2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups . It is also used in the synthesis of 2,3-dimethyl-5-(2,6,10-trimethylundecyl)thiophene .Molecular Structure Analysis
Single crystal X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic crystal system P2 1 /c space group . Three molecules in the symmetric unit are crystallographically different and further linked through the N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .Chemical Reactions Analysis
The compound is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 157.19 g/mol . It is slightly soluble in water . The melting point is between 63°C to 67°C and the boiling point is between 100°C to 102°C (0.1 mmHg) .科学的研究の応用
Synthesis and Chemical Applications
Methyl thiophene-2-carboxylate and related compounds have been utilized in synthesizing various organic molecules, including those with potential applications in pharmaceuticals. They have been used as synthetic equivalents in reactions promoted by samarium diiodide to produce compounds with remote hydroxyl and carboxyl groups. These reactions are regioselective at the thienyl rings, leading to the creation of long-chain esters with potential applications in medicinal chemistry (Yang et al., 2000).
Heterocyclic System Derivatives
Methyl 2-(bromomethyl)thiophene-3-carboxylates have been used in synthesizing new heterocyclic systems. For example, they react with substituted 2-hydroxybenzonitriles to give methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, which then undergo tandem cyclization to form new compounds like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. These derivatives represent a new avenue in heterocyclic chemistry with potential applications in drug discovery and material sciences (Yagodkina-Yakovenko et al., 2018).
Pharmaceutical Intermediate Production
The compound has been explored as an intermediate in the synthesis of pharmaceuticals. For instance, its derivatives have been used in reactions to create substances that might be beneficial in the development of new medications. The research on these compounds provides valuable insights into their potential application in the pharmaceutical industry and the development of new therapeutic agents (Tian-gui, 2006).
Biological Activity Exploration
Studies have also been conducted to explore the biological activity of certain thiophene derivatives. These compounds have been examined for their potential antibacterial and antifungal activities, making them candidates for further investigation in the development of new antimicrobial agents (Altundas et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-(methylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-8-6-5(3-4-11-6)7(9)10-2/h3-4,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTACHUXILGQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743826 | |
| Record name | Methyl 2-(methylamino)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946197-90-6 | |
| Record name | Methyl 2-(methylamino)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3372932.png)
![1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3372937.png)
![4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B3372950.png)
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3372952.png)
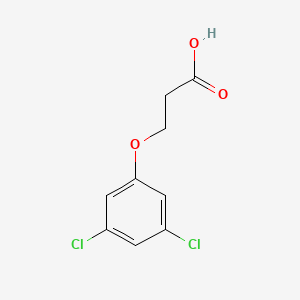
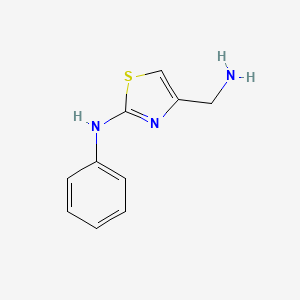


![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile](/img/structure/B3372989.png)

![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3373003.png)
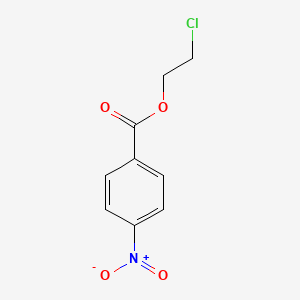
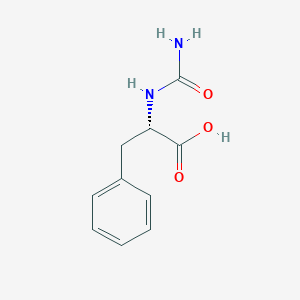
![2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B3373042.png)